molecular formula C5H11BF3K B13525770 Potassium trifluoro(pentan-3-yl)boranuide

Potassium trifluoro(pentan-3-yl)boranuide

Cat. No.: B13525770
M. Wt: 178.05 g/mol
InChI Key: OMFCOPPAXDRPLK-UHFFFAOYSA-N
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Description

Historical Development of Organoboron Reagents in Synthetic Chemistry

The field of organoboron chemistry was significantly advanced by the pioneering work of Herbert C. Brown, who was awarded the 1979 Nobel Prize in Chemistry for his contributions. britannica.com Brown's exploration into borohydrides and his discovery of the hydroboration reaction in the 1950s revolutionized the synthesis of organoboranes. britannica.commpcollegepimpri.edu.inchemindigest.com This reaction allows for the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, leading to the formation of organoboranes. mpcollegepimpri.edu.inwikipedia.org

Initially, the synthetic utility of these organoboranes was not widely recognized. mpcollegepimpri.edu.in However, subsequent research by Brown and his collaborators demonstrated that these compounds could undergo a vast array of chemical transformations, making them exceptionally versatile intermediates. britannica.comchemindigest.com This work laid the foundation for landmark processes like the Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance. nih.govnih.gov The development of organoboron reagents transformed them from chemical curiosities into one of the most powerful and widely used families of reagents in synthetic organic chemistry. chemindigest.comjewishvirtuallibrary.org

Evolution of Organotrifluoroborates as a Class of Synthetic Intermediates

While traditional organoboron reagents like boronic acids and trialkylboranes are highly effective, they can suffer from drawbacks such as sensitivity to air and moisture, and difficulty in handling and purification. researchgate.netupenn.edu To address these limitations, chemists sought more robust alternatives. In the last few decades, potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents. nih.govnih.gov

These tetracoordinate boron salts exhibit remarkable stability to air and moisture, are typically crystalline solids that are easy to handle, and can be stored for extended periods without decomposition. researchgate.netupenn.eduresearchgate.net A key breakthrough in their preparation was the use of inexpensive potassium hydrogen fluoride (B91410) (KHF₂) to convert various organoboron intermediates, such as boronic acids, into their corresponding trifluoroborate salts. nih.gov This method made a wide range of highly functionalized potassium organotrifluoroborates readily accessible. nih.gov Their stability means they can be carried through multiple synthetic steps, effectively acting as a protected form of a boronic acid, with their reactivity unveiled under specific cross-coupling conditions. nih.gov

Table 1: Comparison of Organoboron Reagent Classes
PropertyBoronic Acids (R-B(OH)₂)Potassium Organotrifluoroborates (K[R-BF₃])
Stability Often unstable to air and moisture; can undergo protodeboronation or form boroxines.Generally air- and moisture-stable crystalline solids. researchgate.netresearchgate.net
Handling Can be difficult to purify and handle due to instability.Easily handled, purified by recrystallization, and stored long-term. researchgate.net
Structure Tricoordinate boron, Lewis acidic.Tetracoordinate boron "ate" complex. nih.gov
Reactivity Directly active in cross-coupling; prone to side reactions.Acts as a stable reservoir; reactivity is "unmasked" under reaction conditions. nih.gov

Chemical Significance and Research Rationale for Investigating Potassium trifluoro(pentan-3-yl)boranuide

The investigation into this compound falls within a crucial and challenging area of organic synthesis: the cross-coupling of secondary alkyl groups. The formation of carbon-carbon bonds involving a secondary C(sp³)-hybridized center is a significant unsolved problem in modern synthesis. nih.govacs.org Such reactions are often complicated by competing side reactions, most notably β-hydride elimination, which can lead to undesired isomeric products or low yields. nih.govorganic-chemistry.org

This compound, with its pentan-3-yl group, serves as a model substrate for a simple, non-functionalized secondary alkyltrifluoroborate. The rationale for its study is centered on developing general and reliable methods for these difficult alkyl transfers. nih.gov Research in this area aims to:

Overcome β-Hydride Elimination: Discover catalytic systems (palladium catalysts and specialized ligands) that favor the desired bond-forming reductive elimination step over the competing β-hydride elimination pathway. nih.gov

Improve Transmetalation: Address the often-sluggish transmetalation step, which is more difficult for secondary alkyl groups compared to other organic moieties. nih.gov Organotrifluoroborates have shown an enhanced ability to undergo this step. nih.gov

Expand Synthetic Utility: Establish robust protocols for incorporating secondary alkyl fragments, like the pentan-3-yl group, into aromatic and heteroaromatic systems, which is a common structural motif in pharmaceuticals and agrochemicals. nih.gov

The first comprehensive studies on the cross-coupling of secondary alkyltrifluoroborates demonstrated that these transformations are feasible, albeit challenging, and highly dependent on the choice of catalyst and ligands. nih.govnih.gov Therefore, the study of compounds like this compound is essential for pushing the boundaries of cross-coupling chemistry and providing solutions for previously difficult synthetic challenges.

Table 2: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 2776232-83-6 kolabshop.combldpharm.com
Molecular Formula C₅H₁₁BF₃K bldpharm.com
Molecular Weight 178.05 g/mol bldpharm.com

Scope and Organization of Research on this compound

Research concerning this compound is organized around its role as a representative secondary alkyltrifluoroborate. The investigation begins with its synthesis, which typically follows established protocols for creating alkyltrifluoroborates, such as the hydroboration of the corresponding alkene followed by treatment with potassium hydrogen fluoride. nih.govorganic-chemistry.org The core of the research then focuses on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides. researchgate.netnih.gov This involves the systematic screening of catalysts, ligands, bases, and solvent systems to optimize reaction conditions, maximize the yield of the desired coupled product, and minimize isomerization byproducts. nih.govnih.gov The ultimate goal is to establish a foundational understanding that can be extended to more complex and functionalized secondary alkyl systems.

Properties

Molecular Formula

C5H11BF3K

Molecular Weight

178.05 g/mol

IUPAC Name

potassium;trifluoro(pentan-3-yl)boranuide

InChI

InChI=1S/C5H11BF3.K/c1-3-5(4-2)6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1

InChI Key

OMFCOPPAXDRPLK-UHFFFAOYSA-N

Canonical SMILES

[B-](C(CC)CC)(F)(F)F.[K+]

Origin of Product

United States

Synthetic Methodologies for Potassium Trifluoro Pentan 3 Yl Boranuide

Established Synthetic Routes to Alkyltrifluoroborates

The preparation of potassium alkyltrifluoroborates, including secondary alkyl derivatives structurally similar to potassium trifluoro(pentan-3-yl)boranuide, relies on a few key synthetic strategies. These routes typically involve the formation of a carbon-boron bond followed by conversion to the trifluoroborate salt.

A primary and highly convenient method for preparing potassium organotrifluoroborates is the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂). nih.govorganic-chemistry.org This transformation is straightforward and typically high-yielding. The boronic acid, dissolved in a solvent like methanol, is treated with an aqueous solution of KHF₂. chem-station.comorgsyn.org The desired potassium trifluoroborate salt precipitates from the reaction mixture and can be isolated by filtration. chem-station.com

This method's simplicity and the use of inexpensive and stable reagents make it a common final step in multi-step syntheses of alkyltrifluoroborates. nih.govresearchgate.net The boronic acid precursors can themselves be accessed through various means, such as the hydroboration of alkenes or the reaction of organometallic reagents with borate (B1201080) esters. nih.gov For instance, a secondary alkylboronic acid like pentan-3-ylboronic acid could be converted to its corresponding trifluoroborate salt using this procedure.

Table 1: Representative Conversion of Boronic Acids to Potassium Trifluoroborates

Boronic Acid Precursor Reagent Solvent Typical Yield Reference
Phenylboronic acid KHF₂ Methanol/Water 82% chem-station.com
Various Arylboronic acids KHF₂ Methanol/Water Good to Excellent organic-chemistry.orgorgsyn.org
Alkylboronic acids KHF₂ Not specified Not specified nih.gov

An alternative strategy for synthesizing functionalized organotrifluoroborates involves the nucleophilic substitution of potassium halomethyltrifluoroborates. organic-chemistry.orgnih.gov Potassium bromo- and iodomethyltrifluoroborates serve as key building blocks in this approach. nih.govorganic-chemistry.org These precursors are prepared via the in situ reaction of an organolithium reagent (like n-BuLi) with dihalomethanes in the presence of a trialkyl borate, followed by treatment with KHF₂. organic-chemistry.orgnih.govorganic-chemistry.org

Once formed, the halomethyltrifluoroborate can react with a variety of nucleophiles, including organolithium reagents, Grignard reagents, and alkoxides, to displace the halide and form a new carbon-carbon or carbon-heteroatom bond. organic-chemistry.orgnih.gov For the synthesis of a secondary alkyltrifluoroborate such as this compound, a suitable nucleophile would be required to react with an appropriate electrophilic boron-containing substrate. This method is particularly useful for creating organotrifluoroborates with specific functionalities appended to a methylene (B1212753) group. nih.govresearchgate.net

Table 2: Nucleophilic Substitution Scope using Potassium Bromomethyltrifluoroborate

Nucleophile Product Type Yield Reference
Various Alkoxides Alkoxymethyltrifluoroborate Good nih.gov
Alkyl- and Aryllithiums Functionalized Organotrifluoroborate Good organic-chemistry.org
Grignard Reagents Functionalized Organotrifluoroborate Good organic-chemistry.org
Alkylamines Aminomethyltrifluoroborate Good organic-chemistry.org

Decarboxylative cross-coupling has emerged as a powerful method for forming carbon-boron bonds from readily available carboxylic acids. nih.govnih.gov This approach allows for the conversion of an alkyl carboxylic acid directly into a high-value boronic acid or ester, which can then be converted to the corresponding alkyltrifluoroborate. nih.gov

One such method involves a nickel-catalyzed decarboxylative borylation of redox-active esters (e.g., N-hydroxyphthalimide esters) derived from carboxylic acids. nih.govnih.gov This reaction is notable for its broad substrate scope, including primary, secondary, and tertiary carboxylic acids, and its excellent functional group compatibility under mild conditions. nih.gov Another approach utilizes visible-light photoredox catalysis to achieve the decarboxylative borylation of aliphatic acid derivatives. organic-chemistry.orgorganic-chemistry.org This method generates alkyl radicals from the carboxylic acid derivative, which then react with a diboron (B99234) species to form the alkyl boronate. organic-chemistry.org These methods provide a direct synthetic route from the abundant feedstock of carboxylic acids to complex boronic esters. organic-chemistry.orgnih.govorganic-chemistry.org

Transmetalation from other organometallic reagents is a fundamental strategy for creating the carbon-boron bond necessary for organotrifluoroborate synthesis. nih.gov This process typically involves reacting an organometallic species, such as an organolithium or organomagnesium (Grignard) reagent, with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). nih.gov The resulting boronate ester intermediate is not usually isolated but is directly hydrolyzed to the boronic acid, which is then converted to the potassium trifluoroborate salt with KHF₂. nih.gov

For a secondary alkyl group like the pentan-3-yl group, the corresponding Grignard reagent (pentan-3-ylmagnesium bromide) or organolithium reagent could be reacted with a borate ester. A one-step synthesis has also been described where organolithium and organomagnesium reagents are readily transmetalated onto copper(I) and coupled with a reagent that forms potassium acyltrifluoroborates. organic-chemistry.org Furthermore, a transmetalation reaction of a vinylic telluride with n-butyllithium, followed by reaction with triisopropyl borate and then KHF₂, has been used to synthesize a potassium vinyltrifluoroborate. nih.gov

Optimized Reaction Conditions and Scalability for this compound Preparation

While specific optimization studies for the large-scale synthesis of this compound are not detailed in the available literature, general principles for the synthesis of secondary alkyltrifluoroborates can be applied. The efficiency, yield, and scalability of the aforementioned synthetic routes are highly dependent on reaction parameters such as solvent, temperature, and stoichiometry.

The choice of solvent and reaction temperature is critical in the synthesis of alkyltrifluoroborates, influencing reagent solubility, reaction kinetics, and the stability of intermediates. biotage.comlatech.edu

In routes involving organometallic reagents, such as Grignard or organolithium species, anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard to prevent quenching of the highly reactive nucleophile. nih.gov Temperature control is also crucial; these reactions are often initiated at low temperatures (e.g., -78 °C) to control reactivity and suppress side reactions. researchgate.net For instance, the synthesis of potassium bromomethyltrifluoroborate requires cryogenic temperatures (near -78 °C) to ensure good product quality by suppressing the formation of impurities. researchgate.net

In nucleophilic substitution reactions, the solvent can affect the reaction rate and pathway. For example, in the reaction of lithium diisopropylaminoborohydride with alkyl halides, the solvent choice between THF and dioxane dramatically alters the product distribution between amination and reduction. latech.edu Dioxane favored the amination product regardless of temperature, whereas in THF, the outcome was temperature-dependent. latech.edu

For the final conversion of boronic acids to trifluoroborates using KHF₂, mixed solvent systems like methanol/water or acetonitrile (B52724)/water are common. chem-station.comnih.gov The solvent composition is chosen to dissolve the boronic acid and the KHF₂ while promoting the precipitation of the less soluble trifluoroborate salt, thereby driving the reaction to completion and simplifying purification. chem-station.comorgsyn.org The temperature during this step is typically ambient, though cooling can be used to maximize precipitation and yield.

Table 3: General Solvent and Temperature Considerations in Alkyltrifluoroborate Synthesis

Synthetic Step Typical Solvents Typical Temperature Range Key Considerations Reference
Organometallic C-B Bond Formation THF, Diethyl Ether -78 °C to Room Temperature Anhydrous conditions, control of exothermicity researchgate.netnih.gov
Nucleophilic Substitution THF, Dioxane 0 °C to Reflux Solvent can dictate reaction pathway (e.g., substitution vs. elimination) nih.govlatech.edu
Decarboxylative Borylation (Photoredox) DMF Room Temperature Anhydrous conditions improve yield organic-chemistry.org
Conversion to Trifluoroborate Methanol/Water, Acetonitrile Room Temperature Product precipitation drives reaction chem-station.comorgsyn.org

Catalyst Systems for Enhanced Formation of this compound

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the use of appropriate catalyst systems. The choice of catalyst is highly dependent on the chosen synthetic methodology.

For syntheses proceeding via hydroboration of pent-2-ene, both uncatalyzed and catalyzed approaches can be employed. Uncatalyzed hydroboration typically utilizes borane (B79455) reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) complex (BH₃·SMe₂). masterorganicchemistry.com However, to improve regioselectivity and reaction rates, transition metal catalysts are often employed. Rhodium and iridium complexes, for instance, have been shown to effectively catalyze the hydroboration of internal alkenes. researchgate.net Iron-based catalysts have also been explored for the regioselective hydroboration of alkenes. researchgate.net

In the context of direct C-H borylation of pentane (B18724), transition metal catalysis is essential. A variety of metals, including iridium, rhodium, and palladium, have been shown to catalyze the borylation of alkanes. researchgate.netrsc.orgnih.gov These catalysts, typically featuring specialized ligands, can facilitate the selective activation of C-H bonds and their subsequent conversion to C-B bonds. While this method offers a direct route, controlling the regioselectivity to favor the 3-position of pentane can be a significant challenge.

The following table summarizes representative catalyst systems for the synthesis of secondary alkylboronic esters, precursors to the target compound:

Catalyst SystemReaction TypeSubstrateProductYield (%)Reference
[BIAN]FeCl₂HydroborationInternal AlkenesAlkyl Boronic EstersHigh researchgate.net
Rhodium ComplexesHydroborationInternal AlkenesAlkyl Boronic EstersGood to Excellent researchgate.net
Iridium ComplexesC-H BorylationAlkanesAlkyl Boronic EstersGood researchgate.netrsc.org
Palladium ComplexesC-H BorylationAlkanesAlkyl Boronic EstersModerate to Good researchgate.net

Strategies for Isolation and Purification in High Yield

The isolation and purification of this compound in high yield and purity are critical steps in its synthesis. A common and effective strategy involves the precipitation of the trifluoroborate salt from the reaction mixture. nih.gov

Upon formation of the pentan-3-ylboronic acid or its ester intermediate, the reaction mixture is treated with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.govorganic-chemistry.org This results in the formation of the water-soluble this compound. The desired product can then be isolated by removal of the organic solvent and subsequent extraction or recrystallization.

A typical purification protocol involves the following steps:

After the formation of the boronic acid or ester, the reaction mixture is cooled.

A saturated aqueous solution of KHF₂ is added, and the mixture is stirred vigorously.

The organic solvent is removed under reduced pressure.

The resulting solid residue, containing the product and inorganic salts, is then treated with a suitable organic solvent, such as hot acetone, in which the desired trifluoroborate is soluble while the inorganic salts are not. nih.gov

The mixture is filtered to remove the insoluble inorganic salts.

The filtrate, containing the dissolved product, is concentrated under reduced pressure.

The crude product is then purified by recrystallization from an appropriate solvent system, such as acetone/ether or acetonitrile, to afford the pure this compound as a crystalline solid. pitt.edu

The following table outlines the key steps and their rationale in the purification process:

StepProcedureRationale
1Treatment with aqueous KHF₂Converts the boronic acid/ester to the trifluoroborate salt.
2Removal of organic solventConcentrates the reaction mixture and facilitates precipitation.
3Extraction with hot acetoneSelectively dissolves the organic trifluoroborate salt, leaving behind inorganic salts.
4FiltrationRemoves insoluble inorganic byproducts.
5RecrystallizationPurifies the final product by removing any remaining soluble impurities.

Synthesis of Precursors and Derivatives Leading to this compound

The synthesis of this compound is heavily reliant on the successful preparation of its key precursors. These precursors are primarily the pentan-3-yl organometallic intermediates or the corresponding boronic acid derivatives.

Preparation of Pentan-3-yl Organometallic Intermediates

The generation of pentan-3-yl organometallic intermediates is a crucial first step in one of the major synthetic routes to this compound. The two most common types of organometallic reagents used for this purpose are Grignard reagents and organolithium reagents.

Pentan-3-ylmagnesium bromide , a Grignard reagent, can be prepared by the reaction of 3-bromopentane (B47287) with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF). escholarship.org The reaction is typically initiated by the addition of a small amount of an activating agent, like iodine or 1,2-dibromoethane, to the magnesium turnings. The 3-bromopentane is then added dropwise to maintain a controlled reaction.

Pentan-3-yllithium , an organolithium reagent, can be synthesized through various methods, including the reaction of 3-halopentane with lithium metal or via a transmetalation reaction. The direct reaction with lithium metal is analogous to the Grignard reagent formation.

These organometallic intermediates are highly reactive and are typically prepared and used in situ. They serve as potent nucleophiles, readily reacting with trialkyl borates to form the corresponding boronic esters, which are then converted to the target trifluoroborate.

The following table provides a summary of the preparation of these organometallic precursors:

Organometallic ReagentPrecursorReagentSolventTypical Conditions
Pentan-3-ylmagnesium bromide3-BromopentaneMagnesiumDiethyl ether or THFRoom temperature to reflux
Pentan-3-yllithium3-HalopentaneLithiumEthereal solventLow temperature

Functional Group Compatibility during Pentan-3-ylboranuide Precursor Synthesis

Functional group compatibility is a critical consideration during the synthesis of the precursors for this compound, particularly when utilizing the organometallic route. Grignard and organolithium reagents are highly reactive and will react with a wide range of functional groups. fiveable.me

Therefore, if the starting 3-halopentane or the trialkyl borate contains other functional groups, they must be compatible with the strongly nucleophilic and basic nature of the organometallic reagent. Functional groups that are generally incompatible include:

Acidic protons: Alcohols, thiols, amines, and terminal alkynes will be deprotonated by the organometallic reagent, consuming it and preventing the desired reaction.

Electrophilic carbons: Carbonyl groups (aldehydes, ketones, esters, amides), nitriles, and epoxides will undergo nucleophilic attack by the organometallic reagent.

To circumvent these issues, any incompatible functional groups on the starting materials must be protected prior to the formation and reaction of the organometallic intermediate. The choice of protecting group is crucial, as it must be stable to the reaction conditions and easily removable afterward.

In the context of hydroboration, the reaction is generally more tolerant of a wider range of functional groups. However, certain functionalities can still interfere. For example, easily reducible groups may react with the borane reagent. Careful selection of the hydroborating agent and reaction conditions can often mitigate these side reactions.

The following table provides a general overview of the compatibility of common functional groups with the key synthetic routes:

Functional GroupGrignard/Organolithium RouteHydroboration Route
AlcoholsIncompatible (must be protected)Generally compatible
Aldehydes/KetonesIncompatible (must be protected)Can be reactive, depends on reagent
EstersIncompatible (must be protected)Generally compatible
EthersCompatibleCompatible
Halides (Alkyl/Aryl)Compatible (at the reaction center)Compatible
NitrilesIncompatible (must be protected)Generally compatible
Alkenes/AlkynesCan be reactiveReactive (site of hydroboration)

Reactivity and Mechanistic Investigations of Potassium Trifluoro Pentan 3 Yl Boranuide

Cross-Coupling Reactions Involving Potassium trifluoro(pentan-3-yl)boranuide

The carbon-boron bond in potassium alkyltrifluoroborates is a versatile functional group for the formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The pentan-3-yl group, being a secondary alkyl substituent, presents unique challenges and opportunities in these transformations, particularly concerning reaction efficiency and stereochemistry.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and the use of potassium alkyltrifluoroborates as nucleophilic partners has significantly expanded its scope. For secondary alkyl groups like pentan-3-yl, the key challenges are to promote the desired reductive elimination over competing pathways such as β-hydride elimination.

The palladium-catalyzed coupling of potassium secondary alkyltrifluoroborates, such as the cyclopentyl or cyclobutyl analogues of pentan-3-yltrifluoroborate, with a wide range of aryl and heteroaryl chlorides and bromides has been successfully demonstrated. nih.govnih.gov These reactions typically employ a palladium catalyst, a suitable ligand, and a base in a mixed solvent system. Research has shown that electron-rich, electron-poor, and sterically hindered aryl chlorides are all viable coupling partners. nih.gov

For instance, the coupling of potassium cyclopropyltrifluoroborate (B8364958) with various aryl chlorides showcases the broad applicability of this methodology. nih.gov Given the similar nature of the C(sp³)-B bond, this compound is expected to undergo analogous couplings.

Table 1: Illustrative Palladium-Catalyzed Suzuki-Miyaura Coupling of a Secondary Alkyltrifluoroborate with Aryl Chlorides

Aryl ChlorideProductYield (%)
4-Chloroanisole4-Cyclopropylanisole75
4-Chlorobenzonitrile4-Cyclopropylbenzonitrile85
2-Chlorotoluene2-Cyclopropyltoluene78
3-Chloropyridine3-Cyclopropylpyridine65

Data is representative for a secondary alkyltrifluoroborate (potassium cyclopropyltrifluoroborate) and is adapted from published research. nih.gov

The reaction conditions often require elevated temperatures and are sensitive to the choice of catalyst and ligand. The use of triflates as coupling partners is also well-established and often proceeds under milder conditions than the corresponding chlorides.

A critical aspect of the cross-coupling of chiral, enantioenriched secondary alkyltrifluoroborates is the stereochemical outcome of the reaction. The transmetalation step from boron to palladium can proceed with either retention or inversion of configuration at the carbon center. nih.gov

Research on non-benzylic, enantioenriched secondary alkyl β-trifluoroboratoamides has demonstrated that the cross-coupling can proceed with complete inversion of stereochemistry. nih.gov This stereochemical outcome is attributed to an intramolecular coordination of a nearby carbonyl group to the palladium center in the diorganopalladium intermediate, which directs the stereochemical course of the reaction. nih.gov In these specific cases, the use of a chiral secondary alkyltrifluoroborate with an (R) configuration yielded a product with the (S) configuration. nih.gov

Conversely, studies on 1-(benzyloxy)alkyltrifluoroborates have shown that the Suzuki-Miyaura coupling can proceed with complete retention of stereochemistry. acs.org The benzyloxy group is thought to stabilize the diorganopalladium intermediate through coordination, thus preventing β-hydride elimination and controlling the stereochemical outcome. acs.org This highlights that the stereospecificity of the coupling of a secondary alkyltrifluoroborate, such as this compound, would be highly dependent on the specific substrate and the presence of any coordinating functional groups.

The choice of ligand is paramount in the successful cross-coupling of secondary alkyltrifluoroborates. The ligand must stabilize the palladium catalyst, facilitate oxidative addition and transmetalation, and promote the desired reductive elimination over β-hydride elimination.

For the coupling of secondary alkyltrifluoroborates with aryl chlorides, sterically hindered and electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands, have proven to be highly effective. Ligands such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) have been identified as optimal for promoting the coupling of potassium cyclopropyltrifluoroborate with a variety of aryl chlorides. nih.gov The steric bulk of these ligands is believed to create a coordinatively unsaturated palladium center that is crucial for the transmetalation step, while their electron-rich nature facilitates the final reductive elimination.

The base also plays a crucial role in the catalytic cycle. While cesium carbonate is often used, it has been shown that for certain secondary alkyltrifluoroborates, the less expensive potassium carbonate is equally effective. nih.gov The base is believed to activate the trifluoroborate salt, facilitating the transfer of the alkyl group to the palladium center. Water is also a common additive in these reactions and is thought to play a role in the hydrolysis of the trifluoroborate, which is a necessary step for transmetalation to occur.

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions. While the direct nickel-catalyzed coupling of potassium secondary alkyltrifluoroborates as the nucleophile is less documented than palladium-catalyzed systems, related transformations provide insight into their potential.

Nickel-catalyzed Suzuki-Miyaura reactions have been successfully employed for C(sp²)-C(sp³) bond formation. nih.gov For example, the coupling of potassium aryl- and heteroaryltrifluoroborates with unactivated alkyl halides has been developed. nih.gov In these reactions, ligands such as bathophenanthroline (B157979) for alkyl bromides and iodides, and L-prolinol for alkyl chlorides, were found to be effective. nih.gov

While this represents the reverse of the desired coupling of an alkyltrifluoroborate with an aryl halide, the fundamental steps of the catalytic cycle share similarities. It is plausible that with the appropriate choice of ligand and reaction conditions, a nickel-based system could be developed for the efficient coupling of this compound. The challenges would likely revolve around managing the reactivity of the nickel catalyst to prevent unwanted side reactions.

Beyond palladium and nickel, other transition metals have been shown to catalyze reactions involving potassium alkyltrifluoroborates, suggesting potential avenues for the reactivity of this compound.

Copper-Catalyzed Reactions: Copper catalysts have been utilized in oxidative Heck-type reactions with potassium alkyltrifluoroborates and vinyl arenes. researchgate.net This reaction proceeds through a proposed alkyl radical intermediate. Furthermore, copper-catalyzed Chan-Lam type couplings, which form carbon-heteroatom bonds, have been developed for organoboron reagents and could potentially be adapted for alkyltrifluoroborates.

Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for cross-coupling reactions. While iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents is known, the direct use of alkyltrifluoroborates as nucleophiles in iron-catalyzed systems is an area of ongoing research.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the addition of potassium organotrifluoroborates to aldehydes and imines. While not a cross-coupling reaction in the traditional sense, these transformations demonstrate the ability of rhodium to facilitate the transfer of the organic group from the boron atom to an electrophilic carbon, which is a key step in cross-coupling.

The exploration of these and other transition metals for the cross-coupling of this compound and its analogues holds promise for the development of novel and more sustainable synthetic methodologies.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Processes

Addition Reactions Mediated by this compound

The carbon-boron bond in this compound, while stable, can be activated under appropriate catalytic conditions to deliver the pentan-3-yl nucleophile to various electrophilic centers. This reactivity is particularly useful in the formation of new carbon-carbon bonds.

Stereoselective Additions to Carbonyl Compounds

The addition of secondary alkyl groups to carbonyl compounds is a fundamental transformation in organic synthesis. While the direct addition of organoboron reagents to aldehydes and ketones can be challenging due to issues with transmetalation and competing side reactions like β-hydride elimination, rhodium-catalyzed 1,2-addition of chiral secondary potassium alkyltrifluoroborates to aldehydes has been shown to proceed with complete stereoretention. This suggests that a similar stereoselective outcome could be anticipated for this compound, where the pentan-3-yl group would be transferred to the carbonyl carbon with high fidelity.

A direct cross-coupling of aromatic aldehydes with potassium trifluoro(organo)borates can also lead to the formation of ketones in high yields under mild conditions, utilizing a rhodium catalyst in the presence of acetone. organic-chemistry.org This reaction is thought to proceed through a Heck-type mechanism followed by a hydride transfer.

Conjugate Additions to Unsaturated Systems

The rhodium-catalyzed asymmetric conjugate addition of potassium organotrifluoroborates to various enones has been successfully demonstrated, particularly with aryl and vinyl trifluoroborates. rug.nlnih.gov While the application of secondary alkyltrifluoroborates like the pentan-3-yl derivative in this context is less documented, the general reactivity of organotrifluoroborates in conjugate additions suggests its potential utility. These reactions often employ chiral phosphoramidite (B1245037) ligands to achieve high enantioselectivity. rug.nlnih.gov Furthermore, photoredox catalysis has enabled the conjugate addition of radicals derived from potassium trifluoroborates to electron-deficient alkenes. nih.gov

Electrophilic and Radical Reactions of this compound

Beyond its utility as a nucleophile, this compound can also engage in reactions involving electrophilic and radical intermediates, leading to a diverse array of functional group transformations.

Oxidation Pathways and Functional Group Transformations

A significant advantage of organotrifluoroborates is their stability towards many common oxidizing agents, which allows for selective transformations at other sites within a molecule. However, under specific conditions, the carbon-boron bond can be controllably oxidized. A notable method involves the use of Oxone® to oxidize a variety of organotrifluoroborates, including secondary alkyl derivatives, to their corresponding alcohols. nih.govorganic-chemistry.org This process is remarkably efficient, often completing in minutes at room temperature, and is highly stereospecific, proceeding with complete retention of configuration at the carbon center. nih.govorganic-chemistry.org This stereospecificity is of high value in asymmetric synthesis.

Substrate ClassProductYield (%)Reaction Time (min)
Primary alkyltrifluoroboratesAlcoholsExcellent2
Secondary alkyltrifluoroborates Alcohols Excellent 2
Benzylic alkyltrifluoroboratesAlcoholsExcellent2
AlkenyltrifluoroboratesAldehydesExcellent2
AryltrifluoroboratesPhenolsExcellent2-5

Table 1: Oxidation of Various Organotrifluoroborates with Oxone® nih.govorganic-chemistry.org

Radical-Mediated Processes and their Mechanistic Peculiarities

This compound can serve as a precursor to the pentan-3-yl radical under photoredox conditions. nih.govdntb.gov.uaresearchgate.net The generation of this carbon-centered radical opens up a host of synthetic possibilities. These radicals can participate in various transformations, including radical substitution, conjugate addition reactions, and transition metal dual catalysis. nih.gov A photoredox catalytic method has been developed for the direct cyanation of alkyltrifluoroborates, a reaction that proceeds via a radical pathway and tolerates a variety of functional groups under mild conditions. rsc.org

The mechanism of these photoredox-catalyzed reactions generally involves the single-electron oxidation of the alkyltrifluoroborate by an excited-state photocatalyst. The resulting alkyl radical can then engage in the desired bond-forming event. Mechanistic investigations have shown that these processes are consistent with a radical pathway. rsc.org

Reaction TypeCatalystKey Features
Radical-Radical CouplingOrganic PhotocatalystMetal-free, couples with persistent radicals. nih.gov
CyanationPhotoredox CatalystMild conditions, tolerates various functional groups. rsc.org
Vinylation/AllylationOrganic Photoredox CatalystForms C(sp²)–C(sp³) bonds via radical addition–elimination. acs.org

Table 2: Examples of Radical-Mediated Reactions of Alkyltrifluoroborates

Mechanistic Elucidation in Transformations of this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing existing methods and developing new transformations. For palladium-catalyzed cross-coupling reactions, two key mechanistic steps are the transmetalation and the reductive elimination. The transmetalation is generally more challenging for secondary organoboron derivatives compared to other organic moieties, and the reductive elimination step is in competition with β-hydride elimination. nih.gov

In the context of radical reactions initiated by photoredox catalysis, mechanistic studies support the formation of an alkyl radical through single-electron transfer from the trifluoroborate to the excited photocatalyst. rsc.orgacs.org The subsequent steps are characteristic of radical chemistry, including addition to unsaturated systems or coupling with other radical species. nih.govacs.org The choice of photocatalyst and reaction conditions can be tuned to favor specific reaction pathways.

Identification of Key Intermediates and Transition States

In transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, this compound is expected to participate in a series of steps involving distinct intermediates and transition states. The difficulty in cross-coupling secondary alkyl groups stems from the competition between the productive reductive elimination step and a facile β-hydride elimination pathway. nih.gov

The catalytic cycle typically begins with the activation of the palladium catalyst and oxidative addition of an electrophile (e.g., an aryl halide) to generate a Pd(II) intermediate. The subsequent crucial step is transmetalation, where the pentan-3-yl group is transferred from the boron atom to the palladium center. This process is thought to proceed through a four-membered transition state. For related secondary alkyl boron compounds, this transmetalation has been shown to occur with retention of stereochemistry. The product of this step is a key diorganopalladium(II) intermediate. nih.gov

This diorganopalladium species is at a mechanistic crossroads. It can either undergo reductive elimination to form the desired carbon-carbon bond and regenerate the Pd(0) catalyst, or it can undergo β-hydride elimination. The transition state for β-hydride elimination involves the formation of a transient palladium-hydride-alkene complex. Computational studies using density functional theory (DFT) on similar systems have been employed to model the geometries and energies of these intermediates and transition states, providing insight into the factors that favor one pathway over the other. nih.govresearchgate.net For instance, the presence of an ancillary ligand on the boron, such as an amide group, can promote the desired cross-coupling by stabilizing the diorganopalladium intermediate against β-hydride elimination through intramolecular coordination. nih.gov

Key reactive intermediates are transient species formed during a multi-step reaction that are consumed in a subsequent step to form the final product. libretexts.orgwikipedia.org In the context of the reactions involving this compound, the identification of these intermediates is crucial for understanding the reaction pathway. This can be achieved through various methods, including spectroscopic techniques like NMR to observe the species in solution or by trapping experiments. reddit.com Computational modeling also provides valuable insights into the structure and stability of potential intermediates and their corresponding transition states. nih.govresearchgate.net

Kinetic and Isotopic Labeling Studies

Specific kinetic and isotopic labeling studies on this compound are not documented in the scientific literature. However, the principles of these methods can be applied to understand its expected reactivity.

Kinetic studies are fundamental in elucidating reaction mechanisms by measuring how the rate of reaction changes with the concentration of reactants, catalysts, and other species. For analogous palladium-catalyzed cross-coupling reactions involving secondary alkyl groups, the rate is often dependent on the nature of the ligand, the electrophile, and the base used. A common finding is an inverse dependence of the reaction rate on the concentration of phosphine ligand, suggesting that ligand dissociation from the palladium center is a necessary step prior to key events like β-hydride elimination. nih.gov

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction and for determining the rate-limiting step through the kinetic isotope effect (KIE). researchgate.netnih.gov A primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step. princeton.edu For this compound, substituting the hydrogen atoms at the β-positions (on the C2 and C4 carbons) with deuterium (B1214612) would be a key experiment.

If β-hydride elimination is the rate-determining step, a significant primary KIE (kH/kD > 1) would be expected, as the C-H bond is being cleaved in this step. nih.gov Substantial KIE values have been measured in other palladium-catalyzed reactions where β-hydride elimination is established as the rate-limiting step. nih.gov Conversely, a small or absent KIE would suggest that another step, such as transmetalation or reductive elimination, is rate-limiting. Furthermore, deuterium labeling can be used to track the isomerization of the alkyl group, confirming that a β-hydride elimination/reinsertion sequence is occurring. nih.gov Such studies are crucial for optimizing reaction conditions to suppress these unwanted side reactions. gitlab.ionih.gov

Ligand-Dependent β-Hydride Elimination/Reinsertion Phenomena

For secondary alkyltrifluoroborates like this compound, the most significant challenge in achieving efficient cross-coupling is overcoming the propensity of the secondary alkylpalladium intermediate to undergo β-hydride elimination. nih.govnih.gov This process involves the transfer of a hydrogen atom from a carbon atom β to the palladium center, resulting in the formation of a palladium-hydride species and an alkene (in this case, pent-2-ene).

This elimination is often reversible, allowing for the reinsertion of the alkene into the palladium-hydride bond. This reinsertion can occur with different regiochemistry, leading to the formation of a primary alkylpalladium species. Subsequent reductive elimination from this isomerized intermediate results in the formation of an undesired primary alkylated product (an n-pentyl arene) alongside the desired secondary alkylated product (a pentan-3-yl arene). nih.govthieme.de

The extent to which this β-hydride elimination/reinsertion pathway competes with the direct reductive elimination is highly dependent on the nature of the ligands coordinated to the palladium center. researchgate.net This ligand-dependent phenomenon has been systematically studied for the cross-coupling of secondary alkyltrifluoroborates. nih.govnih.gov It has been demonstrated that bulky, electron-rich phosphine ligands can significantly influence the outcome of the reaction. These ligands tend to accelerate the rate of reductive elimination relative to β-hydride elimination, thus increasing the selectivity for the desired secondary alkyl product. nih.govchemrxiv.org

For instance, in the cross-coupling of potassium isopropyltrifluoroborate with 4-chloroanisole, the choice of phosphine ligand dramatically altered the ratio of the isomerized n-propyl product to the desired isopropyl product. nih.gov

LigandYield (%)Ratio (iso-propyl : n-propyl)
P(t-Bu)375>50 : 1
(t-Bu)2PPh7214 : 1
n-BuPAd2853.5 : 1

This table presents data on the ligand-dependent isomerization in the cross-coupling of potassium isopropyltrifluoroborate with 4-chloroanisole, serving as an illustrative example for the behavior expected with this compound. Data sourced from Dreher et al. (2008). nih.gov

These findings highlight that by carefully selecting the ligand, the β-hydride elimination/reinsertion pathway can be effectively managed, thereby enabling the efficient cross-coupling of challenging secondary alkyl groups. nih.govnih.gov The steric bulk of ligands like tri-tert-butylphosphine (B79228) is thought to disfavor the formation of the five-coordinate transition state required for β-hydride elimination, thus promoting the desired C-C bond formation. chemrxiv.org

Applications of Potassium Trifluoro Pentan 3 Yl Boranuide in Advanced Organic Synthesis

Stereoselective and Asymmetric Synthesis Utilizing Potassium trifluoro(pentan-3-yl)boranuide

The application of this compound in stereoselective synthesis is a key area of its utility. The development of methods to control the three-dimensional arrangement of atoms during a reaction is fundamental to modern chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules.

This compound serves as a proficient coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. nih.gov The development of chiral ligands for the palladium catalyst allows for the enantioselective coupling of the prochiral pentan-3-yl group with various electrophiles. Similarly, diastereoselective reactions can be achieved by coupling the boranuide with chiral substrates, where the inherent stereochemistry of the substrate directs the approach of the nucleophile.

The stereochemical outcome of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. Research into the cross-coupling of secondary alkyltrifluoroborates has demonstrated that high yields and stereospecificity can be achieved. nih.gov For instance, the coupling of enantioenriched secondary trifluoroborates often proceeds with high fidelity, transferring the chirality from the boron reagent to the final product.

Table 1: Representative Stereoselective Cross-Coupling Reactions

Electrophile Chiral Ligand Product Stereochemical Outcome
Aryl Bromide (S)-Phos (S)-3-Arylpentane High enantiomeric excess (e.e.)
Vinyl Triflate Chiral Phosphine (B1218219) 3-Vinylpentane derivative Controlled diastereoselectivity

This table is illustrative of the types of stereoselective transformations possible with secondary alkyltrifluoroborates like this compound.

The pentan-3-yl group is a structural motif present in various complex molecules. This compound provides a direct method for introducing this moiety, which can then be elaborated into more complex chiral building blocks. researchgate.net Through stereoselective C-C bond formation, molecules containing a chiral center at the 3-position of the pentane (B18724) unit can be synthesized. ull.es These resulting structures are valuable intermediates in multi-step syntheses. For example, the alcohol or amine derivatives of chiral 3-substituted pentanes are versatile synthons for natural product and pharmaceutical synthesis.

The synthesis of these chiral building blocks often relies on asymmetric reduction or amination reactions following the initial carbon-bond forming step. rsc.org The stability of the trifluoroborate group allows for a wide range of subsequent chemical transformations to be performed on other parts of the molecule without degrading the boron functionality.

Role in Complex Molecule Synthesis and Natural Product Elaboration

The incorporation of simple alkyl groups into complex molecular frameworks is a critical challenge in organic synthesis. This compound offers a reliable solution for introducing a C(sp3) fragment, which is often a difficult task using more reactive organometallic reagents. nih.gov

Convergent synthesis involves the independent synthesis of fragments of a target molecule, which are then coupled together. This approach is often more efficient than a linear synthesis. This compound is an ideal reagent for convergent strategies, where it can be coupled with another advanced, multifunctional intermediate. Its stability allows it to be carried through multiple synthetic steps if necessary before the key fragment-coupling reaction. This contrasts with many traditional organometallics, which must be generated and used immediately. nih.gov

Table 2: Example of Convergent Synthesis Strategy

Fragment A Fragment B Coupling Method Advanced Intermediate
Complex aryl iodide This compound Suzuki-Miyaura Coupling Intermediate for a bioactive compound

This table provides hypothetical examples of how this compound could be used in convergent synthetic routes.

Development of Novel Reagents and Methodologies Based on this compound Reactivity

The predictable reactivity and stability of potassium organotrifluoroborates have spurred the development of new synthetic methods. nih.govresearchgate.net While this compound is a specific example, its utility contributes to the broader understanding and application of this class of reagents. Research has focused on expanding the scope of coupling partners and reaction conditions under which these stable boron salts can be used. nih.gov

For example, methodologies developed for other secondary alkyltrifluoroborates, such as photoredox-catalyzed couplings or nickel-catalyzed reactions, are often directly applicable to this compound. This allows for the formation of C-C bonds under milder conditions than traditional palladium catalysis, expanding the functional group tolerance of these reactions. The exploration of its reactivity continues to open new avenues in synthetic chemistry, providing chemists with more tools for the precise construction of complex organic molecules.

Green Chemistry Aspects and Sustainable Synthesis with this compound

The principles of green chemistry are increasingly integral to modern organic synthesis, emphasizing the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Within this framework, reagents like this compound, and the broader class of potassium organotrifluoroborates, present significant advantages. Their inherent stability, ease of handling, and the benign nature of their byproducts contribute to safer and more environmentally conscious chemical transformations.

Potassium organotrifluoroborates are notable for their exceptional stability in the presence of air and moisture, a stark contrast to many other organometallic reagents that require stringent anhydrous and anaerobic conditions. orgsyn.orgresearchgate.netpitt.edu This stability minimizes the need for specialized handling techniques and equipment, thereby reducing operational hazards and energy consumption. Furthermore, they are generally crystalline solids that can be purified by recrystallization, avoiding the need for chromatography, which often employs large volumes of volatile organic solvents. pitt.edu

The synthesis of potassium alkyltrifluoroborates is often achieved through methods that align with green chemistry principles. A common route involves the hydroboration of alkenes followed by treatment with potassium hydrogen fluoride (B91410) (KHF2), an inexpensive and readily available reagent. nih.gov This approach is atom-economical and avoids the use of more toxic or difficult-to-handle reagents.

One of the most significant green aspects of using potassium organotrifluoroborates, such as this compound, lies in their application in cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, is a powerful C-C bond-forming reaction, and the use of organotrifluoroborates in this context is particularly advantageous from a sustainability perspective. nih.gov The byproducts of these reactions are typically benign inorganic salts that can be easily removed through aqueous workup, minimizing the generation of hazardous waste. nih.gov

Moreover, reactions involving organotrifluoroborates can often be carried out in more environmentally friendly solvent systems, including aqueous mixtures. The use of water as a solvent is a key goal of green chemistry, as it is non-toxic, non-flammable, and abundant. The ability of some Suzuki-Miyaura cross-coupling reactions with potassium organotrifluoroborates to proceed in water or alcohol-water mixtures significantly reduces the environmental footprint of these transformations.

The oxidation of organotrifluoroborates also presents opportunities for greener synthesis. For example, the use of Oxone, an inexpensive and non-toxic oxidizing agent, allows for the efficient conversion of organotrifluoroborates to alcohols in high yields. orgsyn.org This method is rapid, easy to perform, and represents an environmentally sound alternative to traditional oxidation methods that may use heavy metals or more hazardous reagents. orgsyn.org

The following tables provide representative data on the synthesis and a common reaction of potassium alkyltrifluoroborates, illustrating the high efficiency and favorable conditions that contribute to their green chemistry profile.

Table 1: Representative Synthesis of Potassium Alkyltrifluoroborates

Starting AlkeneHydroboration ReagentYield of Potassium Alkyltrifluoroborate (%)Reference
1-Octene9-BBN95 nih.gov
Styrene9-BBN92 nih.gov
Cyclohexene9-BBN98 nih.gov

This table presents generalized data for the synthesis of potassium alkyltrifluoroborates to illustrate typical yields.

Table 2: Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Bromides

AlkyltrifluoroborateAryl BromideCatalystSolventYield (%)Reference
Potassium n-butyltrifluoroborate4-BromotoluenePd(OAc)2 / SPhosToluene/H2O92 nih.gov
Potassium isobutyltrifluoroborate1-Bromo-4-methoxybenzenePd(OAc)2 / SPhosToluene/H2O88 nih.gov
Potassium cyclopentyltrifluoroborate4-BromobenzonitrilePd(OAc)2 / SPhosToluene/H2O95 nih.gov

This table provides representative examples of Suzuki-Miyaura cross-coupling reactions to demonstrate the efficiency of potassium alkyltrifluoroborates as coupling partners.

Theoretical and Computational Studies of Potassium Trifluoro Pentan 3 Yl Boranuide

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For Potassium trifluoro(pentan-3-yl)boranuide, these calculations can reveal key details about the interactions between the boron center, the fluorine atoms, and the pentan-3-yl group.

The bonding in organotrifluoroborates is characterized by a tetrahedral boron atom covalently bonded to one carbon and three fluorine atoms. The Boron-Carbon (B-C) bond is a typical covalent bond, though the difference in electronegativity between boron (2.04) and carbon (2.55) results in a slight polarization.

DFT calculations on related organotrifluoroborates can provide expected bond lengths and strengths for the pentan-3-yl derivative. acs.org The analysis of B–F bond lengths via DFT in intermediate difluoroboranes has been used to evaluate hydrolysis rates of various potassium organotrifluoroborates. acs.org

Table 1: Representative Bond Parameters for Organotrifluoroborates

Bond Type Typical Bond Length (Å) Typical Bond Dissociation Enthalpy (kJ/mol)
B-C 1.55 - 1.65 350 - 450
B-F 1.38 - 1.45 550 - 730 nih.gov

Note: The data in this table are representative values for organotrifluoroborates and fluoroboranes and are intended to provide a general context for the bonding in this compound. Specific values for the title compound would require dedicated computational studies.

The term "this compound" suggests an ionic interaction between the potassium cation (K⁺) and the trifluoro(pentan-3-yl)boranuide anion ([C5H11BF3]⁻). In the solid state, this compound exists as an ionic salt. In solution, particularly in polar solvents, it dissociates into the respective ions.

Conformational Analysis and Steric Profiles of the Pentan-3-yl Group

The pentan-3-yl group, CH3CH2CH(CH2CH3)-, is a secondary alkyl substituent. Its conformation, defined by the rotation around the C-C single bonds, influences the steric environment around the boron center. The dominant conformational feature in pentyl groups is the avoidance of the high-energy "syn-pentane" interaction, where the terminal methyl groups are in close proximity. acs.org

For the pentan-3-yl group attached to the trifluoroborate moiety, the most stable conformers will be those that minimize steric clashes between the ethyl groups and between the pentan-3-yl group and the BF3 moiety. The two ethyl groups attached to the central carbon can rotate to adopt various staggered conformations. The most favorable conformations of similar structures, like pentan-3-one, have been studied and show a preference for conformations with approximate C2 symmetry. nih.govresearchgate.net

The steric profile of the pentan-3-yl group can be quantified using various steric parameters, such as those developed by Verloop (L, B1, B5 values) or Taft (Es). nih.govresearchgate.net These parameters are crucial for understanding and predicting the reactivity of the compound in sterically demanding reactions, such as cross-coupling.

Table 2: Calculated Steric Parameters for Representative Alkyl Groups

Alkyl Group Taft Es Verloop L (Å) Verloop B1 (Å) Verloop B5 (Å)
Isopropyl -0.47 3.17 1.70 2.76
sec-Butyl -1.13 4.11 1.70 3.17
Cyclopentyl -0.51 4.02 2.59 3.50

Note: This table provides examples of steric parameters for related secondary alkyl groups. The specific values for the pentan-3-yl group would need to be calculated.

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT is a powerful computational method for studying the mechanisms of chemical reactions. For this compound, DFT can be used to model its participation in reactions like the Suzuki-Miyaura cross-coupling, providing detailed information on transition states, energy barriers, and the role of catalysts.

In the context of the Suzuki-Miyaura reaction, the transmetalation step is often rate-limiting. DFT calculations can model the transition state of this step, where the pentan-3-yl group is transferred from the boron atom to the palladium catalyst. These models help to understand the geometry of the transition state and the associated activation energy barrier.

Computational studies on the Suzuki-Miyaura reaction with other organoboron species have shown that the base plays a crucial role in the transmetalation step, either by activating the palladium complex or the organoboronic acid. researchgate.net Similar DFT studies for secondary alkyltrifluoroborates would involve modeling the interaction of the trifluoroborate with the palladium catalyst and the base to identify the lowest energy pathway. researchgate.netnih.gov The calculated energy barriers can then be correlated with experimental reaction rates.

The interaction between the palladium catalyst and the organotrifluoroborate substrate is critical for an efficient cross-coupling reaction. DFT simulations can model the formation of the catalyst-substrate complex. The choice of ligands on the palladium catalyst significantly influences these interactions. Sterically bulky and electron-rich ligands are often required for the successful coupling of secondary alkyl groups. nih.gov

Computational modeling can elucidate how the pentan-3-yl group and the trifluoroborate moiety interact with the palladium center and its ligands. nih.govacs.org These simulations can reveal key non-covalent interactions that stabilize the pre-transmetalation complex and the transition state. Understanding these interactions is vital for the rational design of more efficient catalyst systems for the cross-coupling of challenging substrates like secondary alkyltrifluoroborates.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

Without access to peer-reviewed research or publicly shared simulation data, any attempt to describe the molecular dynamics of this compound would be purely speculative and would not meet the standards of scientific accuracy. The scientific community has yet to publish research in this specific area.

Advanced Analytical Techniques for the Research and Characterization of Potassium Trifluoro Pentan 3 Yl Boranuide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of potassium trifluoro(pentan-3-yl)boranuide. Operating in negative ionization mode, HRMS provides an exact mass measurement of the trifluoro(pentan-3-yl)boranuide anion ([C₅H₁₁BF₃]⁻). This high-precision data allows for the unambiguous determination of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. Accuracies within 5 parts per million (ppm) are routinely achieved for organotrifluoroborates, lending high confidence to the compound's identity.

Further structural information can be elucidated through tandem mass spectrometry (MS/MS) experiments. In these analyses, the parent anion is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable insights into the molecule's structure. For the trifluoro(pentan-3-yl)boranuide anion, characteristic fragmentation pathways would likely involve the cleavage of C-C bonds within the pentan-3-yl group and potentially the loss of fluoride (B91410) from the boranuide core. The analysis of these fragments helps to confirm the connectivity of the alkyl chain and its attachment to the trifluoroborate moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a non-destructive method to probe the molecular structure of this compound by examining the vibrations of its chemical bonds. These two methods are complementary, as their selection rules differ; some molecular vibrations are active in IR and not in Raman, and vice versa.

In the IR spectrum, molecular vibrations that cause a change in the dipole moment will absorb infrared radiation. For this compound, this would include the asymmetric stretching and bending vibrations of the C-H bonds in the pentyl group and the highly polar B-F bonds of the trifluoroborate anion. Raman spectroscopy, which detects vibrations that cause a change in the polarizability of the molecule, is particularly effective for identifying symmetric vibrations. This would include the symmetric C-C bond stretching of the pentyl backbone and the symmetric B-F stretching modes.

Characterization of Functional Groups and Molecular Vibrations

The vibrational spectra of this compound are characterized by specific frequencies corresponding to its constituent functional groups. A detailed analysis allows for a comprehensive structural confirmation.

C-H Stretching and Bending: The pentan-3-yl group gives rise to characteristic C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. C-H bending and scissoring vibrations appear in the fingerprint region, approximately between 1350 cm⁻¹ and 1470 cm⁻¹.

C-C Stretching: The carbon skeleton of the pentyl group will exhibit C-C stretching vibrations, which are generally weak in the IR spectrum but produce stronger signals in the Raman spectrum, typically in the 800-1200 cm⁻¹ range.

B-F Vibrations: The trifluoroborate anion (BF₃) has distinct vibrational modes. Strong absorptions corresponding to the B-F stretching modes are expected in the IR spectrum, often found in the region of 950-1200 cm⁻¹. These vibrations are fundamental to confirming the presence and integrity of the trifluoroborate group.

Computational studies on related organotrifluoroborate salts have been used to assign the normal vibrational modes, providing a powerful tool to interpret the experimental spectra of compounds like this compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for solid-state materials, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms and ions in the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of closely related potassium organotrifluoroborate salts provides a clear blueprint for the expected structural features.

Crystal Structure Analysis and Intermolecular Interactions

Analysis of analogous compounds, such as potassium trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate monohydrate, reveals that these salts crystallize in well-defined lattices where the potassium cation is coordinated by multiple trifluoroborate anions. The K⁺ cation is typically surrounded by several fluorine atoms from neighboring anions, with K···F contact distances in the range of 2.6 to 3.1 Å. This coordination often results in complex geometries, such as distorted bicapped trigonal-prismatic or icosahedral arrangements around the potassium ion.

Below is a representative table of crystallographic data from a related potassium organotrifluoroborate, illustrating the type of information obtained from an X-ray diffraction study.

ParameterValue (for K⁺·C₈H₁₃BF₃O₂⁻·H₂O)
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)8.5210 (7)
b (Å)17.056 (1)
c (Å)8.6318 (7)
Volume (ų)1254.50 (16)
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.408
R-factor0.041

Absolute Configuration Assignment for Chiral Derivatives

This compound is an achiral molecule. However, if a chiral center were introduced into the organic moiety (for example, by creating a derivative such as potassium trifluoro(pentan-2-yl)boranuide), X-ray crystallography would be the definitive method for assigning the absolute configuration of the resulting enantiomers.

This is accomplished by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. For a non-centrosymmetric crystal formed from a single enantiomer, the intensities of Friedel pairs of reflections (hkl and -h-k-l) are not identical. By carefully measuring these differences and calculating the Flack parameter, which should refine to a value near zero for the correct enantiomer, the absolute stereochemistry can be determined with high confidence.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction precursors or byproducts.

High-Performance Liquid Chromatography (HPLC) is the most suitable method for analyzing this compound. As a non-volatile salt, it is directly amenable to HPLC analysis. A reversed-phase method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be typical. Detection can be achieved using various techniques, including UV-Vis spectroscopy if the molecule contains a chromophore, or more universally with detectors like Charged Aerosol Detectors (CAD) or mass spectrometers (LC-MS). HPLC allows for the quantification of the main component and the detection of impurities, often to levels below 0.1%.

Gas Chromatography (GC) is generally not suitable for the direct analysis of ionic and non-volatile salts like this compound. The high temperatures required for volatilization in the GC inlet would lead to thermal decomposition rather than vaporization. While derivatization could potentially be employed to create a more volatile analogue, this adds complexity and is generally avoided when a direct method like HPLC is available.

Future Directions and Emerging Research Avenues in Potassium Trifluoro Pentan 3 Yl Boranuide Chemistry

Exploration of Novel Synthetic Routes and Sustainable Preparations

The development of new synthetic methodologies for potassium alkyltrifluoroborates is a primary focus of ongoing research, with an emphasis on sustainability and efficiency. Traditional preparations often involve the reaction of organoboron compounds like boronic acids with potassium hydrogen fluoride (B91410) (KHF₂). researchgate.netorgsyn.orgbldpharm.com Future research for Potassium trifluoro(pentan-3-yl)boranuide is expected to move beyond these foundational methods.

Novel approaches for the general class of organotrifluoroborates that could be adapted include:

Nucleophilic Substitution: A versatile method involves the nucleophilic substitution of potassium halomethyltrifluoroborates, which could be expanded to create more complex alkyltrifluoroborates. organic-chemistry.orgorganic-chemistry.org

Copper-Catalyzed Borylation: Recent advances have demonstrated the synthesis of potassium acyltrifluoroborates from carboxylic acids via copper-catalyzed borylation of mixed anhydrides. nih.gov Adapting this to create alkyltrifluoroborates from corresponding carboxylic acid derivatives represents a significant future avenue.

Decarboxylative Borylation: An operationally simple method using visible-light photoredox conditions allows for the synthesis of alkyl boronates from readily available aliphatic acids, which can then be converted to the trifluoroborate salt. organic-chemistry.org

The pursuit of sustainable preparations will focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable starting materials where possible.

Table 1: Comparison of Potential Synthetic Routes for this compound
MethodPrecursor TypeKey ReagentsPotential Advantages
Traditional Boronic Acid / EsterKHF₂Well-established, reliable researchgate.netorgsyn.org
Nucleophilic Substitution HaloalkyltrifluoroboratePentan-3-yl nucleophileModular, functional group tolerance organic-chemistry.org
Copper-Catalyzed Borylation Carboxylic Acid DerivativeCopper catalyst, B₂(pin)₂Utilizes abundant precursors nih.gov
Photoredox Decarboxylation Carboxylic AcidPhotocatalyst, Diboron (B99234) reagentMild conditions, radical pathway organic-chemistry.org

Expansion of Reactivity Profiles for New Chemical Transformations

While potassium organotrifluoroborates are well-established reagents for Suzuki-Miyaura cross-coupling reactions, future research aims to significantly broaden their reactivity. bldpharm.comnih.govnih.gov For this compound, a secondary alkyltrifluoroborate, this involves overcoming challenges such as competing β-hydride elimination. researchgate.net

Emerging areas of reactivity for exploration include:

Photoredox-Mediated Reactions: The use of visible-light photoredox catalysis can generate alkyl radicals from alkyltrifluoroborates under mild conditions. acs.org This opens pathways for alkenylation, allylation, and cyanation reactions, representing a significant expansion beyond traditional cross-coupling. acs.org

Nickel-Catalyzed Couplings: As a more sustainable alternative to palladium, nickel catalysis is a promising area for the cross-coupling of alkyltrifluoroborates with various electrophiles. upenn.edu

Aminomethylation Reactions: The development of methods for aminomethylation using N,N-dialkylaminomethyltrifluoroborates showcases the potential for installing complex functional groups. nih.gov Future work could explore analogous transformations using the pentan-3-yl group.

Oxidative Transformations: Efficient and practical methods for the oxidation of organotrifluoroborates using reagents like oxone present opportunities for converting the C–B bond into a C–O bond, a valuable transformation in synthesis. orgsyn.org

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of this compound into automated synthesis and continuous flow chemistry platforms is a key direction for improving efficiency, scalability, and safety. Flow chemistry is particularly well-suited for handling unstable intermediates and allows for precise control over reaction parameters. acs.org

A successful continuous flow process has been developed for the synthesis of potassium bromomethyltrifluoroborate, a key precursor for other organotrifluoroborates. acs.orgresearchgate.net This work serves as a blueprint for developing a similar process for this compound. Such a process would enable large-scale production, making the reagent more accessible and economical. acs.orgresearchgate.net

Beyond its synthesis, the stability of this compound makes it an ideal candidate for use in automated, multi-step synthetic sequences where it could be added as a stable, solid reagent or generated and used in-situ in a continuous flow reactor. nih.gov

Development of Highly Enantioselective and Diastereoselective Applications

A significant frontier in organotrifluoroborate chemistry is the development of stereoselective reactions. While the pentan-3-yl group itself is achiral, future research will focus on its use in reactions that create new stereocenters with high levels of control.

Key research avenues include:

Stereospecific Cross-Coupling: Building on work with other secondary organotrifluoroborates, the development of palladium-catalyzed Suzuki-Miyaura reactions that proceed with high stereochemical fidelity is a major goal. nih.gov This would involve coupling enantiomerically enriched precursors of this compound to generate chiral products.

Diastereoselective Synthesis: The synthesis of the trifluoroborate itself can be diastereoselective when starting from chiral precursors. nih.gov Exploring such routes could provide access to diastereomerically enriched versions of more complex trifluoroborates related to the pentan-3-yl structure.

Asymmetric Catalysis: A paramount objective is the development of new chiral ligands and catalytic systems that can induce high enantioselectivity in reactions where the achiral pentan-3-yl group is transferred to a prochiral substrate, for instance, in rhodium-catalyzed 1,4-addition reactions.

Investigation of Emerging Catalytic Systems for this compound Activation

The activation of the relatively inert carbon-boron bond in alkyltrifluoroborates is crucial for their participation in chemical reactions. While palladium has been the dominant catalyst, future research is heavily invested in exploring alternative and more sustainable catalytic systems.

Table 2: Emerging Catalytic Systems for Alkyltrifluoroborate Activation
Catalyst TypeMetal/CompoundTarget ReactionsAdvantages
Photoredox Catalysts Organic Dyes (Eosin Y), Acridinium saltsRadical additions, Cyanation acs.orgMild conditions, avoids precious metals, unique reactivity acs.org
Earth-Abundant Metals Nickel, CopperCross-coupling, Borylation nih.govupenn.eduLower cost, reduced environmental impact
Rhodium Catalysts Rhodium complexes1,4-Additions, 1,2-Additions nih.govresearchgate.netAlternative reactivity to cross-coupling
Dual Catalytic Systems Combination of catalystsNovel transformationsAccess to previously inaccessible reaction pathways

The most prominent emerging area is photoredox catalysis, which uses visible light to initiate single-electron transfer, activating the alkyltrifluoroborate to form an alkyl radical. acs.orgresearchgate.net This approach enables transformations that are complementary to traditional two-electron, transition-metal-catalyzed pathways. Furthermore, the use of earth-abundant metals like nickel and copper is gaining traction as a cost-effective and environmentally benign alternative to palladium for cross-coupling and other transformations. upenn.edu

Advanced Computational Modeling for Predictive Reactivity and Rational Design

Computational chemistry is poised to play a transformative role in advancing the chemistry of this compound. By using tools like Density Functional Theory (DFT), researchers can gain deep mechanistic insights and rationally design improved synthetic protocols. nih.gov

Future computational efforts will likely focus on:

Mechanism Elucidation: Modeling the reaction pathways for Suzuki-Miyaura coupling and other transformations to understand the energetics of key steps like transmetalation and reductive elimination. This is particularly important for secondary alkyl groups to predict and mitigate side reactions like β-hydride elimination.

Catalyst and Ligand Design: Computationally screening libraries of ligands to identify structures that can promote efficient and selective coupling of the pentan-3-yl group. This rational design approach can accelerate the discovery of new catalytic systems.

Predicting Reactivity: Developing predictive models for the reactivity of various organotrifluoroborates under different catalytic conditions (e.g., palladium vs. nickel vs. photoredox), enabling chemists to select the optimal conditions for a desired transformation. nih.gov

Green Chemistry Innovations in the Synthesis and Application of this compound

The principles of green chemistry are central to the future development and application of this compound. researchgate.netwalshmedicalmedia.com Organotrifluoroborates are inherently advantageous in this regard due to their enhanced stability and generally lower toxicity compared to other organometallic reagents. researchgate.netupenn.edu

Future innovations will be guided by the following green chemistry principles:

Waste Prevention: Designing synthetic routes with higher atom economy, such as direct C-H borylation or catalytic methods that avoid stoichiometric reagents. upenn.edu

Safer Solvents and Auxiliaries: Moving away from traditional volatile organic solvents towards aqueous solvent systems or bio-based, renewable solvents. nih.gov

Design for Energy Efficiency: Developing catalytic processes that operate at ambient temperature and pressure, such as the light-driven photoredox reactions, thereby reducing energy consumption. acs.org

Use of Renewable Feedstocks: Exploring synthetic pathways that originate from biomass or other renewable sources.

Catalysis: Emphasizing the development and use of catalysts based on earth-abundant metals and organic dyes to replace those based on precious metals like palladium and rhodium. acs.orgupenn.edulaxai.com

By embracing these principles, the synthesis and application of this compound can be made more sustainable and environmentally responsible.

Q & A

Q. What are the primary applications of potassium trifluoro(pentan-3-yl)boranuide in synthetic chemistry?

this compound is a potassium organotrifluoroborate salt commonly used as a stable nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions . Unlike boronic acids, these salts are less prone to protodeboronation, making them advantageous in reactions requiring basic or aqueous conditions. Methodologically, they are employed with palladium catalysts (e.g., Pd[P(C₆H₁₁)₃]₂) under inert atmospheres to synthesize complex organic frameworks .

Key Data :

PropertyValue/ApplicationSource
StabilityAir- and moisture-sensitive; requires anhydrous storage
Catalytic SystemPd(0)/Pd(II) with ligands (e.g., tricyclohexylphosphine)

Q. How can researchers characterize the purity of this compound?

Purity is typically assessed via:

  • ¹H/¹⁹F NMR spectroscopy : Absence of residual boronic acid or trifluoroborate byproducts (e.g., δ ~0 ppm for BF₃ in ¹⁹F NMR).
  • Elemental analysis : Confirmation of K, B, and F content.
  • X-ray crystallography : For structural validation in solid-state studies (e.g., InChI key analysis in PubChem data) .

Note : Physical properties like melting points are often unreported for such salts, necessitating indirect purity validation .

Advanced Research Questions

Q. How does the pentan-3-yl substituent affect the reactivity of this compound in cross-coupling reactions?

The branched alkyl chain (pentan-3-yl) introduces steric hindrance, which can slow transmetallation steps but improve selectivity in forming congested biaryl products. Comparative studies with linear analogs (e.g., potassium trifluoro(but-2-en-1-yl)borate) show reduced side reactions (e.g., β-hydride elimination) due to the absence of allylic hydrogens .

Experimental Design :

  • Kinetic studies : Monitor reaction rates using in situ ¹⁹F NMR.
  • Substituent screening : Compare yields with analogs (e.g., oxetan-3-yl, tetrahydrofuran derivatives) .

Q. What are the challenges in mitigating hydrolysis of this compound during storage?

Hydrolysis generates HF and boronic acid byproducts, degrading reactivity. Methodological solutions :

  • Storage : Anhydrous conditions under argon at -20°C .
  • Stabilizers : Co-crystallization with crown ethers or ionic liquids to suppress moisture uptake .
  • Handling : Use Schlenk techniques for weighing and transferring .

Data Contradiction : Some safety sheets lack toxicological data for hydrolysis byproducts, requiring independent risk assessments .

Q. How can stereochemical outcomes be controlled when using this compound in asymmetric catalysis?

The chiral pentan-3-yl group can induce asymmetry in coupling partners. Strategies include:

  • Chiral ligands : Use of (R)- or (S)-BINAP with Pd catalysts to enhance enantioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve ion pairing and stereochemical control .

Case Study : Potassium trifluoro(2-(1H-indol-3-yl)ethyl)borate derivatives achieved >90% ee in aryl-indole couplings via ligand tuning .

Methodological Troubleshooting

Q. Why do cross-coupling reactions with this compound sometimes yield low conversions?

Common issues and solutions:

  • Catalyst poisoning : Ensure ligands (e.g., phosphines) are free of oxides; pre-reduce Pd(II) to Pd(0) with NaBH₄.
  • Oxygen sensitivity : Degas solvents and use strict inert conditions.
  • Substrate compatibility : Test with electron-deficient aryl halides first (higher reactivity) .

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